molecular formula C4H6N4O B7722584 2-amino-6-methyl-1H-1,3,5-triazin-4-one

2-amino-6-methyl-1H-1,3,5-triazin-4-one

Cat. No.: B7722584
M. Wt: 126.12 g/mol
InChI Key: UUTHDVPZNWJUFV-UHFFFAOYSA-N
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Description

2-amino-6-methyl-1H-1,3,5-triazin-4-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions. The presence of an amino group at the 2-position and a methyl group at the 6-position, along with a keto group at the 4-position, gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetyl Chloride Method: This method involves the reaction of O-methylisourea hydrochloride with acetyl chloride. The synthesis begins with the preparation of O-methylisourea hydrochloride, which is then reacted with acetyl chloride to form the triazine ring.

    Trimethyl Orthoformate Method: This method involves the reaction of acetonitrile with methanol in the presence of hydrogen chloride to form trimethyl orthoformate.

Industrial Production Methods

Industrial production of 2-amino-6-methyl-1H-1,3,5-triazin-4-one typically follows the acetyl chloride method due to its higher yield and efficiency. The process involves large-scale preparation of O-methylisourea hydrochloride, followed by its reaction with acetyl chloride under controlled conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 2-amino-6-methyl-1H-1,3,5-triazin-4-one can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

    Reduction Reactions: Reduction of the keto group can lead to the formation of hydroxyl derivatives.

Major Products Formed

    Substitution Reactions: Alkylated or acylated derivatives of this compound.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Hydroxyl derivatives with reduced keto groups.

Comparison with Similar Compounds

2-amino-6-methyl-1H-1,3,5-triazin-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-methyl-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHDVPZNWJUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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